molecular formula C17H13FN4O3S B2395813 1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 1172781-54-2

1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No. B2395813
M. Wt: 372.37
InChI Key: PTJKYVMYXCIIIB-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H13FN4O3S and its molecular weight is 372.37. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the pyrrolidine ring, followed by the introduction of the 4-fluorophenyl and thiophene-2-yl groups, and finally the formation of the oxadiazole ring.

Starting Materials
4-fluorobenzaldehyde, ethyl acetoacetate, ammonium acetate, thiophene-2-carboxylic acid, thionyl chloride, hydrazine hydrate, sodium hydroxide, 3-chloropropionyl chloride

Reaction
Step 1: Synthesis of pyrrolidine ring - Ethyl acetoacetate is reacted with ammonium acetate to form ethyl 5-oxo-1-pyrrolidinecarboxylate., Step 2: Introduction of 4-fluorophenyl group - Ethyl 5-oxo-1-pyrrolidinecarboxylate is reacted with 4-fluorobenzaldehyde in the presence of sodium hydroxide to form 1-(4-fluorophenyl)-5-oxo-N-ethylpyrrolidine-3-carboxamide., Step 3: Introduction of thiophene-2-yl group - Thiophene-2-carboxylic acid is reacted with thionyl chloride to form thiophene-2-carbonyl chloride. This is then reacted with hydrazine hydrate to form 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. The amine is then reacted with 1-(4-fluorophenyl)-5-oxo-N-ethylpyrrolidine-3-carboxamide in the presence of triethylamine to form 1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide., Step 4: Formation of oxadiazole ring - 1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide is reacted with 3-chloropropionyl chloride in the presence of triethylamine to form the desired compound.

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-11-3-5-12(6-4-11)22-9-10(8-14(22)23)15(24)19-17-21-20-16(25-17)13-2-1-7-26-13/h1-7,10H,8-9H2,(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJKYVMYXCIIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide

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